Potassium ((cyclopropylamino)methyl)trifluoroborate
Overview
Description
Potassium ((cyclopropylamino)methyl)trifluoroborate is a chemical compound used for pharmaceutical testing . It is a type of organotrifluoroborate, a class of compounds that have been incorporated into a number of diverse applications .
Synthesis Analysis
Potassium trifluoroborates, including Potassium ((cyclopropylamino)methyl)trifluoroborate, can be synthesized by hydroboration or C-B coupling reactions . They are also known to be moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are also used in Suzuki–Miyaura-type reactions .Physical And Chemical Properties Analysis
Potassium ((cyclopropylamino)methyl)trifluoroborate is a solid substance . It has a melting point of 348-350 °C . It should be stored in an inert atmosphere, under -20°C .Scientific Research Applications
5. Application in the Synthesis of Aliphatic Potassium Acyltrifluoroborates
- Methods of Application : Organolithium and organomagnesium reagents were readily transmetalated onto Cu (I) and coupled with a KAT-forming reagent. The protocol is suitable for primary, secondary, and tertiary alkyl .
- Results or Outcomes : The implementation of this concept has been successful for the synthesis of various organic compounds using a one-pot strategy .
6. Application in the Synthesis of Alkoxymethyltrifluoroborates
- Methods of Application : These substrates were prepared via substitution reactions using nucleophilic alkoxides with bromomethyltrifluoroborate as an electrophile .
- Results or Outcomes : The use of potassium alkoxymethyltrifluoroborates represents a more practical and convenient method of installing this moiety into organic molecules .
Safety And Hazards
This compound is classified as dangerous, with hazard statements H314-H290 indicating it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Potassium organotrifluoroborates, including Potassium ((cyclopropylamino)methyl)trifluoroborate, have emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . Their easy preparation and stability to air and moisture make them promising reagents for future research and applications .
properties
IUPAC Name |
potassium;(cyclopropylamino)methyl-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BF3N.K/c6-5(7,8)3-9-4-1-2-4;/h4,9H,1-3H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSKABFAUAQASP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC1CC1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium ((cyclopropylamino)methyl)trifluoroborate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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